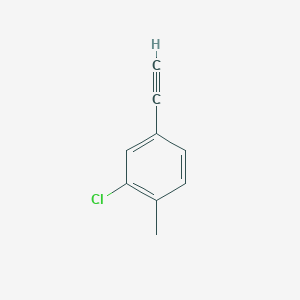

2-Chloro-4-ethynyl-1-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynyl-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEVFIIDKFZMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Ethynyl 1 Methylbenzene

Strategies for Benzene (B151609) Ring Functionalization

The construction of the 2-chloro-1-methyl-4-substituted benzene core is a critical phase in the synthesis. This involves the sequential introduction of chloro and methyl groups onto a benzene ring, or the functionalization of a pre-substituted benzene derivative like toluene (B28343).

Sequential Functionalization Approaches to Substituted Methylbenzenes and Halogenated Benzenes

The synthesis of polysubstituted benzenes relies heavily on the directing effects of the substituents already present on the ring. libretexts.org For 2-Chloro-4-ethynyl-1-methylbenzene, the relationship between the chloro and methyl groups is meta (1,3), while the ethynyl (B1212043) group is para (1,4) to the methyl group and meta to the chloro group.

A plausible synthetic strategy begins with toluene. The methyl group is an ortho-, para-director and an activating group. To achieve the desired 2,4-substitution pattern, the sequence of reactions is crucial. For instance, direct chlorination of toluene would yield a mixture of ortho-chlorotoluene and para-chlorotoluene. msu.edu Separating these isomers can be challenging. An alternative approach involves introducing a different group at the para-position that can later be converted to the ethynyl group, followed by chlorination. For example, nitration of toluene yields p-nitrotoluene, which can then be chlorinated at the position ortho to the methyl group. chegg.com Subsequent reactions can then be performed to introduce the ethynyl group. The development of methods for the direct C-H functionalization of toluene and its derivatives is an active area of research, offering potential for more streamlined syntheses. sioc-journal.cnacs.org

Electrophilic Aromatic Substitution Pathways for Chlorination and Alkylation

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing both alkyl and halogen groups onto a benzene ring. minia.edu.egmasterorganicchemistry.com

Chlorination: The chlorination of an aromatic ring like toluene or a substituted benzene is an electrophilic substitution. msu.edu The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺). minia.edu.eg The aromatic ring's π-electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.eg A base then removes a proton from the ring, restoring aromaticity and yielding the chlorinated product. minia.edu.eg When chlorinating toluene, the activating, ortho-, para-directing methyl group favors the formation of o-chlorotoluene and p-chlorotoluene. msu.edu

Alkylation: The introduction of the methyl group onto a benzene ring (or a substituted derivative) can be achieved via Friedel-Crafts alkylation. This reaction involves treating the aromatic compound with an alkyl halide (e.g., methyl chloride) and a strong Lewis acid catalyst. vedantu.com The catalyst facilitates the formation of an electrophilic carbocation, which is then attacked by the aromatic ring. vedantu.comyoutube.com

Nucleophilic Substitution Routes in Halogenated Arenes

While electrophilic substitution is more common for functionalizing electron-rich aromatic rings, nucleophilic aromatic substitution (SₙAr) can occur on halogenated arenes, particularly those with strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). In the context of synthesizing this compound, SₙAr is not a primary route for introducing the key substituents onto an unsubstituted ring but might be considered in specific, highly activated precursors. For the reaction to proceed, a strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The leaving group then departs, restoring the ring's aromaticity.

Friedel-Crafts Alkylation Applications for Methyl Group Introduction

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. quora.com If starting from chlorobenzene, reaction with methyl chloride in the presence of anhydrous aluminum chloride would yield a mixture of 1-chloro-2-methylbenzene (o-chlorotoluene) and 1-chloro-4-methylbenzene (p-chlorotoluene), with the para isomer being the major product due to steric hindrance at the ortho position. stackexchange.comyoutube.com The reaction mechanism involves the generation of a methyl carbocation electrophile by the Lewis acid, which is then attacked by the nucleophilic benzene ring. vedantu.comstackexchange.com However, Friedel-Crafts alkylation has limitations, including the possibility of polyalkylation because the newly added alkyl group activates the ring towards further substitution. quora.com

Ethynyl Group Introduction via Cross-Coupling Reactions

The most efficient and widely used method for introducing an ethynyl group onto an aryl halide is through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is central to the synthesis of this compound from a suitable precursor, such as 2-chloro-4-iodotoluene (B1586780) or 2-chloro-4-bromotoluene.

The reaction is typically catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst, often copper(I) iodide (CuI), and an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). libretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. wikipedia.orgnih.gov

The catalytic cycle is understood to involve two interconnected cycles, one for palladium and one for copper. libretexts.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-chloro-4-iodotoluene) to form a Pd(II) complex.

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. libretexts.org

Variations of the Sonogashira coupling, including copper-free versions, have been developed to address specific substrate needs or to simplify reaction conditions. libretexts.orgnih.gov The choice of palladium catalyst, ligands, base, and solvent can be optimized to achieve high yields. scirp.org

Table 1: Exemplary Conditions for Sonogashira Coupling Reactions

| Aryl Halide Substrate | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Phenylacetylene (B144264) | Pd(OAc)₂ | CuI | Dabco | - | - | Quantitative | nih.gov |

| Aryl Bromides | Phenylacetylene | NHC-Pd Complex | CuI | N-Butylamine | THF | 65 | Good | libretexts.org |

| 2-Amino-3-bromopyridines | Various Terminal Alkynes | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |

| 1-Chloro-3-iodo-2-chlorobenzene | (4-Chlorophenyl)ethyne | - | - | - | - | - | 45 | rsc.org |

Compound Index

Catalytic Systems and Ligand Effects (e.g., Pd(PPh₃)₄, Pd/Cu(I) Co-catalysis)

The choice of catalyst and ligands is crucial for the efficiency of the Sonogashira coupling.

Palladium Catalysts: Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). wikipedia.orgnumberanalytics.com While Pd(PPh₃)₄ is highly active, it can be sensitive to air. numberanalytics.com Pd(II) complexes like PdCl₂(PPh₃)₂ are more stable and can be reduced in situ to the active Pd(0) species. wikipedia.org Other palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and complexes with bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have also been employed. wikipedia.org

Copper(I) Co-catalyst: The addition of a copper(I) salt, typically copper(I) iodide (CuI), is a key feature of the classic Sonogashira reaction. wikipedia.orgrsc.org The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step in the catalytic cycle. wikipedia.orgyoutube.com This allows the reaction to proceed under milder conditions, often at room temperature. rsc.org However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling), necessitating an inert atmosphere. wikipedia.org Consequently, numerous copper-free Sonogashira protocols have been developed. wikipedia.org

Ligand Effects: Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity. numberanalytics.com

Phosphine Ligands: Triphenylphosphine (PPh₃) is a common ligand. numberanalytics.com Bulky and electron-rich phosphine ligands can enhance the efficiency of the coupling, and N-heterocyclic carbenes (NHCs) have emerged as effective alternatives to phosphines. libretexts.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donor ligands that can effectively stabilize palladium catalysts, sometimes even in the absence of a copper co-catalyst. wikipedia.orglibretexts.org

Nitrogen-based Ligands: Palladium complexes with nitrogen-containing ligands, such as bis-imidazolyl and bis-oxazoline derivatives, have also proven effective, particularly in copper-free systems. libretexts.org

| Catalyst System | Key Features | Common Examples | References |

|---|---|---|---|

| Pd/Cu Co-catalysis | Classic method, mild conditions, potential for alkyne homocoupling. | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | wikipedia.orgrsc.org |

| Copper-Free Systems | Avoids Glaser coupling, may require more specialized ligands. | Pd(OAc)₂ with bulky phosphines, Pd-NHC complexes | wikipedia.orglibretexts.org |

| Palladium-Nitrogen Complexes | Effective for copper-free reactions, often with low catalyst loading. | Bis-imidazolyl-derived palladium complexes, bis-oxazoline palladium catalysts | libretexts.org |

| N-Heterocyclic Carbene (NHC) Complexes | Strong σ-donors, can replace phosphine ligands, effective in both copper-catalyzed and copper-free systems. | iPEPPSI-type catalysts | wikipedia.orglibretexts.org |

Substrate Scope and Functional Group Compatibility in Aryl Halide and Terminal Alkyne Partners

The Sonogashira reaction generally exhibits broad substrate scope and good functional group tolerance.

Aryl Halides: The reactivity of the aryl halide partner follows the order: I > Br > Cl > F. libretexts.org Aryl iodides and bromides are the most common substrates. rsc.org Aryl chlorides, like 2-chloro-4-iodo-1-methylbenzene which would be a precursor to this compound, are less reactive and may require higher temperatures or more active catalytic systems. organic-chemistry.orgsci-hub.se Electron-withdrawing groups on the aryl halide generally increase reactivity, while electron-donating groups can decrease it. rsc.orglibretexts.org In cases of di-halogenated arenes, the coupling typically occurs selectively at the more reactive halide position. For instance, in a molecule with both iodo and chloro substituents, the ethynylation will preferentially happen at the carbon-iodine bond. libretexts.org

Terminal Alkynes: The terminal alkyne partner can accommodate a wide range of functional groups, including aryl, alkyl, and silyl (B83357) groups. libretexts.org Functional groups such as esters, amides, acetals, and carbamates are generally well-tolerated. nih.gov This functional group compatibility makes the Sonogashira coupling a valuable tool in the synthesis of complex molecules. nih.gov

Functional Group Tolerance: The mild reaction conditions of the Sonogashira coupling contribute to its high functional group tolerance. wikipedia.org This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov For example, functional groups like ketones, esters, and even some heterocycles can be present in either the aryl halide or the alkyne partner without interfering with the coupling reaction. nih.govrsc.org

Mechanistic Insights into Sonogashira Cross-Coupling Processes

The mechanism of the Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the co-catalyzed version). byjus.comlibretexts.org

Palladium Cycle:

Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (R-X) to form a Pd(II) complex. libretexts.org

Transmetalation: The alkynyl group is transferred from the copper acetylide (in the co-catalyzed mechanism) or directly from the deprotonated alkyne (in the copper-free mechanism) to the palladium center, forming a diorganopalladium(II) complex. wikipedia.orgnumberanalytics.com

Reductive Elimination: This complex then undergoes reductive elimination to yield the final cross-coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Copper Cycle (in co-catalyzed reactions):

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. rsc.orgyoutube.com

This copper acetylide then participates in the transmetalation step with the palladium complex. wikipedia.org

Copper-Free Mechanism: In the absence of a copper co-catalyst, the deprotonated terminal alkyne is believed to coordinate directly to the palladium center, followed by a ligand exchange and reductive elimination to form the product. wikipedia.org

Optimization of Reaction Conditions for Yield and Regioselectivity (e.g., temperature, base, solvent)

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the Sonogashira coupling.

Temperature: Sonogashira reactions are often run under mild conditions, with temperatures ranging from room temperature to around 100°C. numberanalytics.comnumberanalytics.com For less reactive substrates like aryl chlorides, higher temperatures may be necessary. organic-chemistry.org However, excessively high temperatures can lead to catalyst decomposition and side reactions. numberanalytics.com

Base: A base is required to deprotonate the terminal alkyne, forming the reactive acetylide species, and to neutralize the hydrogen halide byproduct. wikipedia.org Amine bases such as triethylamine (Et₃N) and diethylamine (B46881) (Et₂NH) are commonly used and can often serve as the solvent as well. wikipedia.org Other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been successfully employed. wikipedia.orgresearchgate.netresearchgate.net

Solvent: The choice of solvent can significantly impact the reaction. Common solvents include amines (which also act as the base), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and toluene. wikipedia.orgnumberanalytics.comnumberanalytics.com The solvent choice depends on the solubility of the substrates and the specific catalyst system being used. numberanalytics.com In some cases, aqueous media have been successfully used, offering a more environmentally friendly approach. organic-chemistry.org

| Parameter | General Considerations | Examples | References |

|---|---|---|---|

| Temperature | Room temperature to 100°C is typical. Higher temperatures for less reactive halides. | Room temperature for aryl iodides; 40-50°C for some aryl chlorides. | numberanalytics.comorganic-chemistry.org |

| Base | Required for alkyne deprotonation and neutralization of HX byproduct. | Triethylamine, Diethylamine, K₂CO₃, Cs₂CO₃, DABCO. | wikipedia.orgresearchgate.netresearchgate.net |

| Solvent | Affects solubility and catalyst performance. | Amines, DMF, THF, Toluene, Water. | wikipedia.orgnumberanalytics.comorganic-chemistry.org |

Advanced Methodologies: Flow Chemistry and Mechanochemical Sonogashira Coupling

Recent advancements have led to the development of more efficient and sustainable Sonogashira coupling methods.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. purdue.eduacs.org In a flow system, reagents are continuously pumped through a heated reactor containing an immobilized catalyst. thalesnano.com This allows for precise control over reaction parameters like temperature and residence time, leading to higher yields and purity. purdue.edu Flow chemistry has been successfully applied to Sonogashira couplings, including for the synthesis of active pharmaceutical ingredients. wikipedia.orgpurdue.edu

Mechanochemical Sonogashira Coupling: Mechanochemistry, specifically ball milling, provides a solvent-free or low-solvent alternative to traditional solution-phase synthesis. beilstein-journals.orgmdpi.com In this technique, the reactants and catalyst are ground together in a milling jar, and the mechanical energy drives the reaction. beilstein-journals.org Mechanochemical Sonogashira couplings have been shown to be highly efficient, often proceeding to completion in short reaction times and with high yields, even for challenging substrates like solid aryl halides with large polyaromatic structures. beilstein-journals.orgrsc.org This method can be performed with or without a copper co-catalyst. beilstein-journals.org

Alternative Ethynylation Strategies

While the Sonogashira coupling is the most common method, other strategies for introducing an ethynyl group exist.

Utilization of Calcium Carbide as an Ethynyl Group Source

Calcium carbide (CaC₂) offers a cost-effective and readily available source of the ethynyl group. researchgate.netacs.org Recent research has focused on activating CaC₂ for use in organic synthesis.

Mechanochemical Activation: Ball milling can be used to directly react calcium carbide with organic substrates without the need for a solvent or catalyst in some cases. researchgate.net This mechanochemical approach allows the acetylenic anions within the CaC₂ structure to react with electrophiles. researchgate.net

Fluoride-Assisted Activation: In solution, the ethynylation of aldehydes and ketones using calcium carbide can be facilitated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF·3H₂O), in a solvent like DMSO. acs.orgacs.org The fluoride is thought to activate the calcium carbide, generating an acetylide "ate"-complex that can then react with electrophiles. acs.org While primarily demonstrated for carbonyl compounds, the principle of activating CaC₂ as an ethynylating agent holds potential for broader applications, including the ethynylation of aryl halides, although this is less developed than the Sonogashira reaction. acs.org

Other Metal-Catalyzed Alkynylation Reactions in Aryl Systems

While the Sonogashira coupling, which utilizes palladium and copper catalysts, is a cornerstone for forming C(sp²)-C(sp) bonds, a variety of other metal-catalyzed systems have been developed for the alkynylation of aryl systems. nih.govorganic-chemistry.org These alternative methodologies can offer advantages in terms of catalyst cost, substrate scope, or reaction conditions.

Nickel-Catalyzed Alkynylation: Nickel complexes have emerged as a cost-effective alternative to palladium for catalyzing Sonogashira-type reactions. organic-chemistry.org These reactions can couple aryl halides with terminal alkynes, often employing phosphine ligands to stabilize the nickel catalyst. In some cases, nickel catalysis can be effective for less reactive aryl chlorides, which can be challenging substrates for traditional palladium systems. youtube.com

Gold-Catalyzed Alkynylation: Gold catalysts, particularly Au(I) and Au(III) complexes, have shown unique reactivity in activating alkynes. mdpi.com Gold-catalyzed reactions can promote the alkynylation of aryl systems, sometimes proceeding through different mechanisms than palladium-catalyzed couplings. For instance, gold can catalyze the addition of arenes to haloalkynes, providing a distinct route to substituted ethynylbenzenes. scispace.com

Iron-Catalyzed Reactions: Iron, an abundant and non-toxic metal, has been explored for promoting C-C bond formation. Iron-promoted reactions can facilitate the coupling of ethynylbenzenes with other molecules through sp³ C-H bond activation, offering a novel strategy for elaborating alkyne-containing structures. acs.org

Copper-Catalyzed, Palladium-Free Couplings: Although copper is a co-catalyst in the traditional Sonogashira reaction, palladium-free versions that rely solely on copper catalysis have been developed. mdpi.com These methods often require specific ligands and conditions but provide a pathway to avoid the use of palladium, which can be advantageous in applications where trace palladium contamination is a concern. nih.govgoogle.com

Rhodium-Catalyzed Alkynylation: Rhodium catalysts have been utilized for the C-H alkynylation of arenes, providing a direct method to install an alkyne group without the need for a pre-halogenated substrate. rhhz.net This approach is highly atom-economical but can face challenges regarding regioselectivity, often requiring directing groups to achieve positional control. organic-chemistry.org

A comparison of these catalytic systems highlights their distinct characteristics:

| Catalyst Metal | Typical Substrate | Key Advantages | Potential Limitations |

| Nickel | Aryl chlorides, bromides, iodides | Lower cost than palladium; effective for aryl chlorides. youtube.com | Can require specific, sometimes air-sensitive, ligands. |

| Gold | Haloalkynes, arenes | Unique reactivity profile; mild reaction conditions. mdpi.comscispace.com | Higher cost than nickel or iron; can be sensitive to substrate. |

| Iron | Ethynylbenzenes, compounds with C-H bonds | Abundant, low-cost, and non-toxic metal. acs.org | Often requires stoichiometric promoters or oxidants. |

| Copper | Aryl iodides, terminal alkynes | Palladium-free system, reducing heavy metal contamination. mdpi.comgoogle.com | May have a more limited substrate scope than Pd-catalyzed reactions. |

| Rhodium | Arenes with C-H bonds, alkynylating agents | Atom-economical C-H activation pathway. organic-chemistry.orgrhhz.net | Often requires directing groups for regioselectivity; expensive catalyst. |

Strategic Introduction and Positional Control of Substituents

The synthesis of a multi-substituted benzene derivative like this compound is a challenge of controlling regiochemistry. The precise arrangement of the methyl, chloro, and ethynyl groups on the aromatic ring dictates the compound's identity and properties. Therefore, the synthetic strategy must be designed to introduce these substituents at the desired positions (1, 2, and 4, respectively) with high fidelity, avoiding the formation of other isomers.

Regioselective Synthesis of Substituted Ethynylbenzenes

Achieving the specific 1,2,4-substitution pattern of this compound requires a regioselective approach. The most common and controlled method involves the use of a pre-functionalized aromatic precursor where the substitution pattern is already established.

A logical synthetic route would start with a commercially available, correctly substituted toluene derivative. For example, starting with 3-Chloro-4-methylaniline. This precursor can undergo a Sandmeyer reaction to replace the amino group with a halogen, such as iodine, to produce 2-chloro-4-iodo-1-methylbenzene. This di-halogenated toluene serves as a key intermediate.

The final ethynyl group is then introduced via a highly regioselective cross-coupling reaction. The Sonogashira coupling is ideal for this transformation, reacting the aryl iodide with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst. organic-chemistry.orgmdpi.com The reaction occurs specifically at the carbon-iodine bond, as it is significantly more reactive than the carbon-chlorine bond under typical Sonogashira conditions. rsc.org A subsequent deprotection step removes the silyl group, yielding the terminal alkyne, this compound.

Alternative strategies involving direct C-H alkynylation are being developed, but often require specific directing groups to control the position of the incoming alkyne. rhhz.netresearchgate.net For a simple, non-directing substrate, achieving high regioselectivity for a specific isomer among other possibilities is difficult, making the pre-functionalized substrate approach more reliable for this target compound. acs.org The choice of reaction is critical, as different conditions or catalysts can lead to different isomeric products, a phenomenon known as regiodivergent synthesis. mdpi.com

Stereochemical Considerations in Multi-Substituted Benzene Systems

For the compound this compound, the concept of stereochemistry primarily relates to the fixed spatial arrangement of the substituents on the planar benzene ring, which defines its specific regioisomer. Unlike molecules with chiral centers, this compound is achiral and does not have enantiomers or diastereomers.

The critical "stereochemical" challenge in its synthesis is ensuring the correct positional isomerism (1,2,4-substitution) is obtained. ggckondagaon.in The benzene ring is planar, and the substituents lie in this plane, meaning their relative positions are fixed. The synthesis must be designed to prevent the formation of other possible isomers, such as:

1-Chloro-4-ethynyl-2-methylbenzene

2-Chloro-5-ethynyl-1-methylbenzene

4-Chloro-2-ethynyl-1-methylbenzene

Each of these isomers, while having the same molecular formula, is a distinct chemical compound with different physical and chemical properties. The synthetic control described in the regioselective synthesis section is therefore paramount to ensuring the formation of the correct and single isomer. acs.org While no chiral centers exist in the target molecule itself, subsequent reactions involving the ethynyl group could potentially create a stereocenter, at which point traditional stereochemical considerations would become critical.

Advanced Purification Techniques for Target Compound Isolation from Byproducts

Following the synthesis of this compound, purification is essential to isolate the target compound from unreacted starting materials, catalyst residues, and reaction byproducts. In Sonogashira couplings, a common byproduct is the homocoupled diyne (Glaser coupling byproduct), formed from the dimerization of the terminal alkyne.

Standard Chromatographic Methods: Flash column chromatography using silica (B1680970) gel is the most common and effective method for the initial purification of crude reaction mixtures. rsc.org A solvent system of low polarity, such as a mixture of hexanes and ethyl acetate, is typically used to separate the nonpolar alkyne product from more polar impurities. nih.gov

Advanced and Targeted Purification Strategies: When standard chromatography fails to provide sufficient purity, or when separating the target alkyne from structurally similar byproducts, more advanced techniques are required.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolution than standard flash chromatography. nih.gov By using high-resolution columns (often with smaller particle sizes) and optimized solvent gradients, it is possible to separate the desired product from closely related impurities, including other regioisomers.

Silver Ion Chromatography: Terminal alkynes have a known affinity for silver ions (Ag⁺). This property can be exploited for purification. Chromatography on silica gel impregnated with silver nitrate (B79036) can selectively retain alkyne-containing molecules, allowing for their separation from non-alkyne impurities. researchgate.net

Acetylide Salt Precipitation: A highly selective method for isolating terminal alkynes involves their conversion to insoluble metal acetylide salts. google.com Reacting the crude product mixture with a solution of a copper(I) or silver(I) salt in a suitable solvent (e.g., ammoniacal copper(I) chloride) will cause the terminal alkyne to precipitate as its corresponding acetylide. researchgate.net The solid salt can be filtered off, separating it from soluble impurities. The pure terminal alkyne is then regenerated by treating the isolated salt with an acid or a suitable complexing agent. This method is particularly effective for removing non-terminal alkyne byproducts and other contaminants.

The selection of a purification strategy depends on the scale of the reaction and the nature of the impurities present. A multi-step approach, combining a bulk purification method like flash chromatography with a high-resolution technique like preparative HPLC, is often employed to achieve high purity. nih.gov

Advanced Reactivity and Transformations of 2 Chloro 4 Ethynyl 1 Methylbenzene

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal alkyne of 2-Chloro-4-ethynyl-1-methylbenzene is a hub of reactivity, readily participating in numerous transformations that are central to the synthesis of complex organic molecules. Transition metal catalysis, in particular, unlocks a diverse range of reactions at this site.

Alkyne Functionalization with Transition Metal Catalysis

Transition metal complexes are indispensable tools for activating the carbon-carbon triple bond of the ethynyl group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of control and efficiency.

Hydrofunctionalization reactions introduce a hydrogen atom and a functional group across the alkyne. For terminal alkynes like this compound, the regioselectivity of this addition is a critical consideration.

Anti-Markovnikov Hydrobromination: The addition of hydrogen bromide (HBr) to terminal alkynes can be directed to yield the anti-Markovnikov product, where the bromine atom adds to the terminal carbon. This is typically achieved through a free-radical mechanism, often initiated by peroxides or light. youtube.comlibretexts.org For this compound, this reaction would produce (Z)-1-bromo-2-(2-chloro-4-methylphenyl)ethene, with the stereochemistry arising from the typical anti-addition of the radical intermediates. libretexts.org

Hydrostannation: The addition of a tin hydride, such as tributyltin hydride (Bu₃SnH), across the alkyne is a powerful method for synthesizing vinylstannanes, which are valuable intermediates in cross-coupling reactions. Palladium catalysis is commonly employed for this transformation, leading to the syn-addition of the tin hydride across the triple bond. nih.gov The reaction with this compound would yield a mixture of regioisomers (α and β), with the β-isomer, (E)-1-(2-chloro-4-methylphenyl)-2-(tributylstannyl)ethene, often being the major product and more reactive in subsequent couplings. nih.gov

Table 1: Hydrofunctionalization Reactions of this compound

| Reaction | Reagents | Catalyst/Initiator | Expected Major Product |

|---|---|---|---|

| Anti-Markovnikov Hydrobromination | HBr | Peroxide (ROOR) | (Z)-1-Bromo-2-(2-chloro-4-methylphenyl)ethene |

In electrophilic carbofunctionalization, the alkyne is activated by a metal catalyst, rendering it susceptible to attack by a carbon electrophile. The electronic nature of the substituents on the phenyl ring of this compound plays a significant role in directing the outcome of such reactions. The methyl group is electron-donating, while the chloro group is electron-withdrawing and ortho,para-directing. These opposing effects can influence the electron density of the alkyne and its interaction with the metal catalyst, thereby affecting regioselectivity. While specific examples involving this exact molecule are not prevalent in the literature, related transformations suggest that the alkyne can be functionalized to create more complex carbon skeletons.

Cycloaddition reactions provide a convergent and atom-economical route to cyclic structures. The ethynyl group of this compound is an excellent participant in these transformations.

[2+2] Cycloaddition: These reactions involve the combination of two two-atom components to form a four-membered ring. While less common for simple alkynes, photochemical or metal-catalyzed [2+2] cycloadditions can occur with suitable reaction partners like alkenes to form cyclobutenes. researchgate.net

Regioselective [2+2+2] Alkyne Cyclotrimerization: This powerful reaction involves the catalytic cyclization of three alkyne molecules to form a highly substituted benzene (B151609) ring. nih.govnih.govrsc.org Controlling the regiochemistry when using unsymmetrical alkynes is a significant challenge. However, these methods provide a direct route to hexasubstituted benzenes, which are important scaffolds in materials science and drug discovery. nih.gov The cyclotrimerization of this compound with other alkynes could theoretically lead to complex, specifically substituted aromatic products. nih.govnih.gov

1,3-Dipolar Cycloaddition: A well-documented reaction for this class of compounds is the copper-catalyzed 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles (a "click" reaction). Research has shown that 1-Chloro-4-ethynyl-2-methylbenzene, an isomer of the title compound, readily undergoes this reaction in the presence of an azide (B81097) and a copper catalyst to produce highly substituted triazoles in excellent yields. nih.gov This highlights the utility of the ethynyl group as a handle for constructing heterocyclic systems.

Table 2: Documented 1,3-Dipolar Cycloaddition of a this compound Isomer

| Alkyne Substrate | Azide Partner | Catalyst System | Product | Yield | Reference |

|---|

The outcome of a transition-metal-catalyzed reaction can often be controlled by the choice of ligand attached to the metal center. Subtle changes in the steric or electronic properties of the ligand can switch the reaction pathway, leading to different products from the same starting materials. tdx.cat This principle of auxiliary-ligand modulation is critical for achieving selectivity. For a multifunctional molecule like this compound, ligands could be used to direct a catalyst to react selectively at the alkyne, a specific C-H bond on the ring, or even the C-Cl bond, thereby providing a powerful tool for programmed synthesis. tdx.cat

Transition metal-catalyzed C-H functionalization is a modern synthetic strategy that allows for the direct coupling of a C-H bond with a reaction partner, such as an alkyne, avoiding the need for pre-functionalized starting materials. google.com In these reactions, an arene with a directing group can undergo C-H activation, followed by insertion of an alkyne like this compound, and subsequent annulation to form complex polycyclic or heterocyclic systems. rsc.orgpitt.edu The electronic properties of the substituted phenylacetylene (B144264) influence its reactivity as a coupling partner. While no direct examples using this compound as the alkyne partner are explicitly detailed, its structure is suitable for participation in such rhodium- or nickel-catalyzed C-H activation/annulation cascades. rsc.orgpitt.edu

Halogenation of the Alkyne Unit

The ethynyl group of this compound is a site of high electron density, making it susceptible to electrophilic attack. Halogenation of this alkyne unit can proceed through various mechanisms, including classical electrophilic additions and modern biocatalytic approaches.

Electrophilic Halogenation Mechanisms

The reaction of the alkyne in this compound with halogens like bromine (Br₂) or chlorine (Cl₂) is a classic example of electrophilic addition. jove.comlibretexts.org The process can lead to the addition of one or two equivalents of the halogen.

With one equivalent of a halogen (X₂), the reaction proceeds through a cyclic halonium ion intermediate to yield a dihaloalkene. libretexts.orgucalgary.ca The π electrons of the alkyne's triple bond attack the electrophilic halogen molecule, displacing a halide ion and forming the three-membered ring. ucalgary.cajove.com The subsequent backside attack by the halide anion on the halonium ion results in an anti-addition, predominantly forming the trans-dihaloalkene. jove.comjove.com

The addition of a second equivalent of the halogen can occur, converting the initially formed dihaloalkene into a tetrahaloalkane. jove.comlibretexts.org This second step also proceeds via a halonium ion intermediate. jove.com It is noteworthy that alkynes are generally less reactive than alkenes in this type of reaction because the sp-hybridized carbons of the alkyne hold the π electrons more tightly. jove.com However, it is possible to control the reaction to stop at the di-halogenated alkene stage. organicchemistrytutor.com

Table 1: Mechanistic Steps of Electrophilic Halogenation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | The alkyne's π bond acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). | Cyclic bromonium ion and a bromide anion (Br⁻) are formed. ucalgary.ca |

| 2 | The bromide anion attacks the halonium ion from the opposite side (anti-attack). ucalgary.cajove.com | A trans-dihaloalkene is the major product. jove.com |

| 3 (Optional) | The resulting alkene reacts with a second equivalent of the halogen. | A tetrahaloalkane is formed. libretexts.org |

Biocatalytic Approaches via Flavin-Dependent Halogenases

A modern and highly selective method for halogenation involves the use of enzymes. Flavin-dependent halogenases (FDHs) are remarkable biocatalysts capable of installing halogen atoms onto organic molecules with high precision. researchgate.netnih.gov These enzymes have been shown to catalyze the halogenation of terminal alkynes. nih.govacs.org

FDHs utilize a flavin cofactor (FAD), oxygen, and a halide salt (e.g., NaBr, NaI) to generate a reactive halogenating species. researchgate.net Single-component FDHs, which contain both the flavin reductase and halogenase domains in one polypeptide chain, are particularly useful for biocatalysis. nih.govresearchgate.net For instance, the FDH enzyme AetF and its homologues can catalyze the C-H halogenation of terminal alkynes. nih.govresearchgate.net This enzymatic approach offers a green alternative to traditional chemical methods, often proceeding with high stereoselectivity and under mild reaction conditions. researchgate.net The enzyme JamD, from the jamaicamide biosynthetic pathway, has been identified as a specific halogenase for terminal alkynes, demonstrating broad substrate tolerance. nih.govacs.org

Table 2: Key Features of FDH-Catalyzed Alkyne Halogenation

| Feature | Description | Reference |

|---|---|---|

| Enzyme Class | Flavin-dependent halogenases (FDHs) | nih.gov |

| Cofactors | Flavin adenine (B156593) dinucleotide (FAD), O₂, NAD(P)H | researchgate.net |

| Halogen Source | Inorganic halide salts (e.g., NaCl, NaBr, NaI) | researchgate.net |

| Reaction Type | Electrophilic halogenation of electron-rich substrates | nih.gov |

| Selectivity | High site-, regio-, and chemoselectivity | nih.gov |

| Key Enzymes | AetF, JamD | acs.orgresearchgate.net |

Oxyhalogenation Strategies for Halogenated Enol Esters and Ethers

Oxyhalogenation is a powerful transformation that installs both a halogen and an oxygen-centered functional group across a C-C triple bond simultaneously. mdpi.com This reaction provides direct access to β-halogenated enol esters and ethers, which are valuable synthetic intermediates. mdpi.comnih.gov

A catalyst-free approach for the trans-selective oxyiodination and oxychlorination of alkynes has been developed using highly electrophilic N-X (halogen) reagents, such as N-iodosaccharin (NIS) and N-chlorosuccinimide-derived reagents (NCBSI). mdpi.comdntb.gov.uaresearchgate.net These reagents function as both the halogen and the oxygen source, offering high atom economy. mdpi.comnih.gov The reaction demonstrates broad substrate scope and excellent trans-selectivity. researchgate.net This method is applicable to both terminal and internal alkynes, including those with aryl substituents, to produce the corresponding halogenated enol esters and ethers with good yields and high regio- and stereospecificity. mdpi.comresearchgate.net

Polymerization and Oligomerization Potential of the Ethynyl Group

The ethynyl group in this compound provides a reactive handle for polymerization and oligomerization reactions. Aromatic compounds containing terminal ethynyl groups are monomers for synthesizing polymers with unique electrophysical and optical properties. mdpi.com

The polymerization of monomers with two ethynyl groups, such as diethynylarenes, often leads to the formation of branched or crosslinked polymers. mdpi.com The reaction can be initiated by heat, radiation, or various catalytic systems. mdpi.comresearchgate.net For instance, heating ethynyl-substituted aromatic compounds can induce cyclization and polymerization, potentially through mechanisms like the Bergman cyclization, to form heat-stable polymers. google.com These polymers are of interest for applications as heat-resistant dielectric coatings and other advanced materials. google.com The polymerization of ethynyl-substituted polycyclic aromatic hydrocarbons (PAHs) is a key process in soot formation and has been investigated theoretically. nih.gov Depending on the reaction conditions and catalytic system used, the polymerization can yield soluble or insoluble products with varying molecular weights. mdpi.com

Reactions Involving the Aryl Halide Moiety

The chloro-substituted benzene ring in this compound is the second key reactive site, primarily for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution on the Chlorinated Benzene Ring

Simple aryl halides like this compound are generally unreactive towards nucleophiles under standard Sₙ1 or Sₙ2 conditions. libretexts.orglibretexts.org However, substitution can be achieved under forcing conditions or if the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

Two primary mechanisms are relevant for nucleophilic aromatic substitution (SₙAr) on such rings:

Addition-Elimination Mechanism: This pathway is favored when strong electron-withdrawing groups are present at the ortho and/or para positions relative to the leaving group (the chlorine atom). libretexts.orglibretexts.org A nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized and stabilized by the electron-withdrawing groups. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring. masterorganicchemistry.com While the methyl group is weakly activating and the ethynyl group is weakly deactivating, neither provides the strong activation typically required for this mechanism to proceed under mild conditions.

Elimination-Addition (Benzyne) Mechanism: This mechanism can occur under very strong basic conditions (e.g., sodium amide). libretexts.orglibretexts.org The base abstracts a proton from the position ortho to the chlorine, followed by the elimination of the chloride ion to form a highly reactive aryne intermediate (in this case, a derivative of benzyne). libretexts.org This intermediate has an additional bond between two ortho carbons. The nucleophile then rapidly adds to one of the carbons of the triple bond in the aryne. This mechanism can lead to a mixture of isomeric products if the aryne intermediate is unsymmetrical. libretexts.org For this compound, elimination could theoretically produce two different aryne intermediates, leading to complex product mixtures.

Table 3: Comparison of Nucleophilic Aromatic Substitution Mechanisms

| Mechanism | Key Requirement | Intermediate | Product Outcome |

|---|---|---|---|

| Addition-Elimination | Strong electron-withdrawing groups at ortho/para positions | Meisenheimer Complex (carbanion) libretexts.org | Substitution at the original carbon bearing the leaving group. masterorganicchemistry.com |

| Elimination-Addition | Very strong base | Aryne (e.g., Benzyne) libretexts.org | Can result in a mixture of isomeric products. libretexts.org |

Cross-Coupling Reactions of the Aryl Halide (Beyond Sonogashira)

While the ethynyl group readily participates in Sonogashira cross-coupling reactions, the aryl chloride functionality offers a distinct reactive handle for constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalytic systems have enabled their efficient use in a variety of coupling reactions. fishersci.co.uk

The Ullmann reaction is a classic method for forming symmetrical biaryl compounds through the copper-catalyzed coupling of two aryl halides. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.orglscollege.ac.in These conditions can be challenging for substrates with sensitive functional groups.

Modern advancements have introduced ligand-assisted copper catalysis and alternative metal catalysts like palladium and nickel, which can promote Ullmann-type couplings under milder conditions and with a broader substrate scope. organic-chemistry.orglscollege.ac.in For a molecule like this compound, a symmetrical Ullmann coupling would yield 2,2'-diethynyl-4,4'-dimethyl-1,1'-biphenyl. While specific documented examples for this exact substrate are scarce, the general transformation illustrates a powerful method for C-C bond formation.

Table 1: Representative Symmetrical Ullmann-Type Coupling

| Reactant | Catalyst/Reagents | Product | Conditions | Notes |

| This compound | Cu powder, DMF | 2,2'-Diethynyl-4,4'-dimethyl-1,1'-biphenyl | High Temperature (e.g., >150°C) | Classic Ullmann conditions often require high temperatures and may have variable yields. wikipedia.org |

This table represents a hypothetical reaction based on established Ullmann coupling principles.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an organohalide. fishersci.co.uk The reaction is prized for its mild conditions and tolerance of a wide range of functional groups. arkat-usa.org The reactivity of the halide partner typically follows the trend I > Br > OTf >> Cl. harvard.edu Consequently, the coupling of aryl chlorides such as this compound requires robust palladium catalysts, often incorporating sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step. harvard.eduresearchgate.netmdpi.com

Table 2: Representative Suzuki-Miyaura Reaction

| Coupling Partner | Catalyst/Ligand/Base | Product | Conditions |

| Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Ethynyl-2-methyl-1,1'-biphenyl | Dioxane/H₂O, 60-100°C |

| 4-Methoxyphenylboronic acid | [IPr#-PEPPSI], K₃PO₄ | 4'-Methoxy-4-ethynyl-2-methyl-1,1'-biphenyl | Toluene (B28343), 80°C |

| Pyridine-3-boronic acid | PdCl₂(dppf), Cs₂CO₃ | 3-(4-Ethynyl-2-methylphenyl)pyridine | DMF, 120°C (Microwave) |

This table illustrates potential Suzuki-Miyaura couplings based on established protocols for aryl chlorides. fishersci.co.ukarkat-usa.orgharvard.edumdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of C-N bonds, coupling aryl halides with a wide variety of amines, amides, and related nitrogen nucleophiles. organic-chemistry.orggoogle.com Similar to the Suzuki-Miyaura reaction, the coupling of aryl chlorides necessitates the use of specialized, bulky electron-rich ligands to promote catalysis. mdpi.comorganic-chemistry.org This reaction would allow for the introduction of primary or secondary amines at the C2 position of the starting material, leading to N-aryl derivatives of 4-ethynyl-1-methylaniline.

Table 3: Representative Buchwald-Hartwig Amination Reaction

| Amine | Catalyst/Ligand/Base | Product | Conditions |

| Morpholine | Pd₂(dba)₃, BrettPhos, NaOtBu | 4-(4-Ethynyl-2-methylphenyl)morpholine | Toluene, 100°C |

| Aniline | [IPr#-PEPPSI], LiHMDS | N-(4-Ethynyl-2-methylphenyl)aniline | Dioxane, 80°C |

| Benzylamine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-Benzyl-4-ethynyl-2-methylaniline | Dioxane, 110°C |

This table illustrates potential Buchwald-Hartwig aminations based on established protocols for aryl chlorides. mdpi.comorganic-chemistry.orguni-muenchen.de

Selective Halogenation and Functionalization of the Aromatic Ring

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents.

-CH₃ (at C1): An activating, ortho, para-directing group. It strongly directs incoming electrophiles to positions C2 (blocked) and C6.

-Cl (at C2): A deactivating, ortho, para-directing group. It directs incoming electrophiles to positions C1 (blocked) and C3.

-C≡CH (at C4): A deactivating, meta-directing group. It directs incoming electrophiles to positions C2 (blocked) and C6.

Considering these combined effects, electrophilic attack is strongly favored at the C6 position, which is activated by the methyl group and directed by the ethynyl group. The C3 position is another potential site, directed by the chloro substituent, though it is electronically less favored than C6. The C5 position is sterically hindered and electronically disfavored. Therefore, reactions like bromination or nitration are expected to yield the 6-substituted isomer as the major product. hud.ac.uk

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Reagents | Predicted Major Product | Predicted Minor Product |

| Br⁺ | Br₂, FeBr₃ | 6-Bromo-2-chloro-4-ethynyl-1-methylbenzene | 3-Bromo-2-chloro-4-ethynyl-1-methylbenzene |

| NO₂⁺ | HNO₃, H₂SO₄ | 2-Chloro-4-ethynyl-1-methyl-6-nitrobenzene | 2-Chloro-4-ethynyl-1-methyl-3-nitrobenzene |

| SO₃H⁺ | Fuming H₂SO₄ | 3-Chloro-5-ethynyl-4-methylbenzenesulfonic acid | 5-Chloro-3-ethynyl-2-methylbenzenesulfonic acid |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Concerted Reactivity and Dual Functionalization Strategies Involving Both Ethynyl and Halogen Groups

The presence of both an aryl halide and an alkyne in an ortho-like relationship (separated by a methyl group) allows for the design of tandem or cascade reactions that functionalize both sites in a single synthetic operation. princeton.edu These strategies are highly efficient for building complex molecular architectures, such as polycyclic systems.

One potential strategy involves an initial palladium-catalyzed reaction at the aryl chloride, followed by an intramolecular cyclization involving the alkyne. For instance, a Heck reaction could introduce a vinyl group that subsequently undergoes an intramolecular cyclization onto the alkyne. More advanced methods involve tandem reactions where a single catalyst system orchestrates multiple bond-forming events. researchgate.netrsc.org For example, a palladium-catalyzed reaction of this compound with a suitable diene could potentially lead to a tandem coupling/cyclization cascade to form complex polycyclic aromatic structures. Another approach is the intramolecular halocyclization of o-(alkynyl)styrenes, which can be formed from the starting compound, to yield halo-substituted indenes. researchgate.net

Table 5: Hypothetical Dual Functionalization Strategy

| Reaction Type | Reagents/Catalyst | Intermediate | Final Product | Description |

| Tandem Heck-Alkyne Cyclization | Acrylate ester, Pd(OAc)₂, PPh₃, Et₃N | Ester of (E)-3-(2-chloro-4-ethynyl-1-methylphenyl)acrylic acid | Fused polycyclic ester derivative | The Heck reaction introduces a vinyl group which could potentially undergo a subsequent intramolecular cyclization onto the alkyne under specific conditions. |

| Tandem Sonogashira/6-Endo-Dig Cyclization | 3-Bromobenzoic acid, Pd/Cu catalyst | 3-((3-Chloro-4-methylphenyl)ethynyl)benzoic acid | Tricyclic lactone derivative | A one-pot reaction involving Sonogashira coupling followed by an electrophile-promoted cyclization to form a lactone ring system. mdpi.com |

This table illustrates potential dual functionalization pathways based on known tandem reactions of related substrates.

Applications in Advanced Materials and Organic Synthesis

Building Block in Complex Organic Synthesis

The unique arrangement of functional groups on the benzene (B151609) ring allows for the strategic construction of more complex molecular architectures. The terminal alkyne provides a reactive handle for elongation and cyclization, while the chloro and methyl groups influence the electronic properties and reactivity of the aromatic ring.

Precursor for Advanced Organic Compounds, including Pharmaceuticals and Agrochemicals

2-Chloro-4-ethynyl-1-methylbenzene serves as a key starting material in the multi-step synthesis of elaborate organic molecules. Its utility is particularly noted in the development of new pharmaceuticals and agrochemicals. smolecule.com The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a frequently employed method. mdpi.com This reaction allows for the direct attachment of the 2-chloro-4-methylphenyl moiety to other molecular fragments, forming the backbone of larger, more functionalized compounds. This adaptability makes it a valuable precursor in creating libraries of compounds for biological screening.

Synthesis of Biologically Active Molecules and Natural Product Analogues

The quest for new therapeutic agents often involves the synthesis of novel molecules that can interact with biological targets. This compound has been successfully utilized in the synthesis of biologically active molecules, including analogues of established drugs. mdpi.com

A notable example is its use in the creation of sorafenib (B1663141) analogues. Sorafenib is a kinase inhibitor used in cancer therapy, and researchers have synthesized new variations containing a triazole ring. In one study, this compound was reacted with an azide (B81097) through a copper-catalyzed 1,3-dipolar cycloaddition to produce a triazole-containing sorafenib analogue. mdpi.com Specifically, the reaction yielded 4-(4-(4-(4-Chloro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)phenoxy)-N-methylpicolinamide, which was evaluated as a potent antitumor agent. mdpi.com This demonstrates the compound's direct applicability in medicinal chemistry for generating molecules with significant biological activity.

Construction of Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to pharmaceutical and materials chemistry. The ethynyl (B1212043) group of this compound is an excellent functional group for constructing such systems, particularly nitrogen-containing heterocycles like triazoles.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, provides a highly efficient route to 1,2,3-triazoles. mdpi.comrsc.org Research has shown the successful synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting this compound with various organic azides. mdpi.com These triazole products serve as rigid linkers in larger molecules and often exhibit their own biological activities, contributing to the development of new anticancer agents and other therapeutics. mdpi.commdpi.com

Role in Conjugated Systems and Materials Science

The electronic properties of this compound, stemming from its conjugated π-system that includes the benzene ring and the ethynyl group, make it a valuable component in the field of materials science.

Synthesis of Substituted Aryl Alkynes and Conjugated Enynes for Optoelectronic Applications

Conjugated organic materials are essential for applications in electronics and photonics, including organic light-emitting diodes (OLEDs) and photovoltaics. These materials are characterized by alternating single and multiple bonds, which allow for the delocalization of π-electrons. This compound is an ideal building block for creating larger conjugated systems such as substituted aryl alkynes and conjugated enynes. mdpi.com

Through palladium-catalyzed cross-coupling reactions, the ethynyl group can be linked to other aromatic or unsaturated systems, extending the conjugation. mdpi.comresearchgate.net This methodology has been used to synthesize a variety of bis(alkoxy)phenyl ethynyl oligomers, which are investigated for their optical properties. researchgate.net The resulting materials often possess unique electronic and photophysical characteristics suitable for use in optoelectronic devices. rsc.org

Design and Synthesis of Light-Emitting and Fluorescent Materials

The creation of novel light-emitting and fluorescent materials is a significant area of research. By incorporating building blocks like this compound into larger polymeric or oligomeric structures, scientists can tune the resulting material's photophysical properties. researchgate.net

For instance, conjugated oligomers synthesized using aryl ethynyl precursors have been shown to exhibit fluorescence in the blue or green regions of the visible spectrum. researchgate.net The specific emission properties can be tailored by altering the substituents on the aromatic rings. The synthesis of a series of acceptor and donor-substituted bis(alkoxy)phenyl ethynyl oligomers has demonstrated how modifying the molecular structure can control the emission color, with nitrophenyl-substituted compounds emitting green light and tolyl-substituted ones emitting blue light. researchgate.net This ability to engineer specific light-emitting characteristics makes this compound and related compounds crucial for the development of advanced display and lighting technologies. researchgate.net

Data Tables

Table 1: Synthesis of a Biologically Active Sorafenib Analogue

| Starting Material | Reagent | Product | Application | Reference |

|---|

Table 2: Examples of Conjugated Oligomers for Materials Science

| Aryl Ethynyl Precursor | Coupled With | Product Class | Optical Property | Reference |

|---|---|---|---|---|

| 1-ethynyl-4-nitrobenzene | 1,4-dialkoxy-2,5-diiodobenzene | bis-(alkoxy)phenyleneethynylene | Green Light Emission | researchgate.net |

Precursors for Polycyclic Aromatic Hydrocarbons and Extended π-Systems

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and materials with extended π-systems is crucial for the development of new organic electronics and optoelectronic devices. wikipedia.org this compound serves as an important starting material in this field. The ethynyl group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the straightforward extension of the π-conjugated system by linking it to other aromatic or unsaturated moieties. For instance, the coupling of 1-ethynyl-4-methylbenzene, a related compound, with 1,8-dibromonaphthalene (B102958) is a key step in the synthesis of larger aromatic structures. researchgate.net

Furthermore, the presence of the chloro and methyl groups on the benzene ring of this compound allows for further functionalization and control over the final architecture of the PAH. The methyl group can influence the solubility and packing of the resulting materials, while the chloro group can be used in subsequent coupling reactions or can direct cyclization pathways to form specific fused-ring systems. The strategic combination of these reactions enables the construction of complex, tailored PAHs with specific electronic and photophysical properties. researchgate.netuhmreactiondynamics.org

Integration into Metal-Organic Framework (MOF) Precursors

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. rsc.orgd-nb.info The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by careful selection of the organic linkers. researchgate.netrsc.org this compound and its derivatives are attractive candidates for use as or in the synthesis of these organic linkers.

The ethynyl group can be utilized in several ways. It can be directly coordinated to a metal center, or it can participate in reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form a triazole ring, which is an excellent coordinating group for many metal ions. researchgate.net This modular approach allows for the systematic variation of the linker structure and, consequently, the properties of the resulting MOF. The chloro and methyl groups on the aromatic ring can also play a role in modifying the framework's properties, for example, by influencing the linker's electronic character or by providing steric hindrance that can affect the packing and porosity of the MOF.

Development of Supramolecular Polymers and Sensors

Supramolecular polymers are long-chain structures formed through non-covalent interactions, such as hydrogen bonding and π-π stacking. bohrium.com These materials are of interest for their dynamic and responsive nature. The ethynyl group of this compound can participate in π-π stacking interactions, which can contribute to the self-assembly of monomers into supramolecular polymer chains.

Moreover, the versatility of the ethynyl group allows for its conversion into other functionalities that can drive supramolecular polymerization or act as recognition sites for sensors. For example, the ethynyl group can be coupled with other molecules to create larger, more complex monomers with specific binding capabilities. The resulting supramolecular polymers can exhibit changes in their optical or electronic properties upon binding to a target analyte, forming the basis for a chemical sensor. The development of organogelators from ethynyl-grafted molecules demonstrates the potential for these systems to form highly organized superstructures. researchgate.net The chloro and methyl substituents can further tune the self-assembly process and the sensitivity and selectivity of the sensor.

Enabling Selective Functionalization of Complex Molecular Architectures

A key advantage of this compound in organic synthesis is the orthogonal reactivity of its functional groups. The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another, which is a powerful strategy for the efficient construction of complex molecules. rsc.org In this case, the ethynyl and chloro groups can be addressed with different sets of reaction conditions.

For example, the ethynyl group can undergo a Sonogashira coupling with an aryl iodide or bromide, catalyzed by palladium and copper, without affecting the chloro group. Subsequently, the chloro group can be subjected to a different type of cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a different substituent. This stepwise, selective functionalization allows for the precise installation of multiple, different functional groups onto the aromatic ring, which is a critical capability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Development of Novel Organic Building Blocks with Tunable Reactivity for Modular Assembly

The concept of modular assembly, where complex molecules are built up from a set of well-defined building blocks, is a cornerstone of modern synthetic chemistry. acs.org this compound is not only a useful building block in its own right but can also serve as a starting point for the creation of a diverse library of other building blocks with tunable reactivity.

The chloro and ethynyl groups can be independently transformed into a wide range of other functional groups. For example, the ethynyl group can be hydrated to a ketone, oxidized to a carboxylic acid, or coupled to various partners. The chloro group can be substituted by other halogens, or by nucleophiles such as amines, alkoxides, or cyanides. This ability to readily diversify the functional groups on the aromatic ring makes this compound a versatile platform for generating a multitude of novel building blocks. These new building blocks can then be used in a modular fashion to construct a vast array of complex target molecules with a high degree of control over their final structure and properties.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The advancement of green chemistry principles necessitates the development of synthetic pathways that are both environmentally benign and efficient. Future research should prioritize the creation of sustainable and atom-economical methods for synthesizing 2-Chloro-4-ethynyl-1-methylbenzene and its derivatives.

Key Research Thrusts:

Catalytic C-H Activation: Moving beyond traditional cross-coupling reactions that require pre-functionalized starting materials, direct C-H activation/alkynylation of 2-chloro-1-methylbenzene would represent a highly atom-economical approach. Research into transition-metal catalysts capable of selectively activating the C-H bond at the 4-position would be a significant step forward.

One-Pot and Tandem Reactions: Designing multi-step syntheses in a single reaction vessel can drastically reduce waste, energy consumption, and purification steps. Future work could explore tandem reactions where the formation of the aryl alkyne is immediately followed by its conversion into a more complex molecule, such as a heterocycle or a functional polymer. nih.govchinesechemsoc.org

Use of Greener Solvents and Catalysts: Emphasis should be placed on replacing traditional organic solvents with aqueous media or bio-derived solvents like dimethylisosorbide (DMI). organic-chemistry.org Furthermore, developing catalysts based on earth-abundant and non-toxic metals, such as iron researchgate.net or copper tandfonline.com, to replace or reduce reliance on precious metals like palladium is a critical goal. researchgate.netunimi.it Such approaches align with the increasing demand for sustainable chemical manufacturing. unimi.it

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of this compound is largely dictated by the catalytic systems employed. Innovations in catalysis are crucial for controlling the selectivity and efficiency of its transformations, particularly in cross-coupling reactions like the Sonogashira coupling. wikipedia.orgrsc.org

Potential Areas of Catalytic Innovation:

Heterogeneous Catalysts: The development of solid-supported catalysts, such as palladium nanoparticles on layered double hydroxides (LDH) researchgate.netacs.org or encapsulated within porous polymers researchgate.netmdpi.com, offers significant advantages in terms of catalyst recovery and reusability. Future research could focus on designing robust and highly active heterogeneous catalysts for coupling reactions involving chloroarenes, which are typically less reactive than their bromo or iodo counterparts. acs.org Magnetically recoverable nanocatalysts also present a promising avenue for simplified purification. tandfonline.com

Ligand Design: The performance of homogeneous catalysts is heavily dependent on the surrounding ligands. The exploration of novel N-heterocyclic carbene (NHC) ru.nl or phosphine (B1218219) ligands could lead to palladium complexes with enhanced stability and activity, enabling reactions under milder conditions and with lower catalyst loadings. organic-chemistry.org

Dual-Metal Catalysis: Systems employing two different metals, such as gold and palladium, can exhibit orthogonal reactivity and lead to higher selectivity and functional group tolerance than single-metal systems. wikipedia.org Investigating such cooperative catalytic cycles for reactions with this compound could unlock new synthetic pathways.

Advanced Mechanistic Investigations into Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting product outcomes. For a multifunctional molecule like this compound, which can participate in various transformations, detailed mechanistic studies are essential.

Focus Areas for Mechanistic Studies:

Sonogashira Coupling with Chloroarenes: While the general mechanism of the Sonogashira reaction is well-studied, the specific kinetics and intermediates involved with less reactive chloroarenes and substituted alkynes warrant deeper investigation. researchgate.net Unraveling the intricacies of the dual palladium and copper catalytic cycles, or the mechanism of copper-free variants, could lead to more efficient protocols. wikipedia.orgrsc.org

Side Reaction Pathways: Complex reaction manifolds can sometimes lead to unexpected products through pathways like multiple acetylene (B1199291) insertions or catalyst decomposition. ru.nlnih.gov Advanced techniques, including in-situ spectroscopy and computational modeling (DFT), can be employed to elucidate these complex reaction networks and identify conditions to suppress unwanted side reactions.

Electrochemical and Photochemical Reactions: Investigating reaction pathways initiated by electricity or light offers opportunities for novel reactivity. nih.gov Mechanistic studies of electro- or photocatalytic transformations of this compound could reveal new ways to form carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions.

Design of Next-Generation Functional Materials Based on Substituted Aryl Alkynes

Substituted aryl alkynes are crucial building blocks for a wide range of organic materials due to their rigid structures and electronic properties. wikipedia.orgrsc.org The specific substitution pattern of this compound makes it an attractive candidate for incorporation into advanced functional materials.

Prospective Material Applications:

Conjugated Polymers and Oligomers: The ethynyl (B1212043) group provides a perfect handle for polymerization reactions, such as polycyclotrimerization or further cross-coupling, to create highly conjugated systems. The presence of the chloro and methyl groups would fine-tune the electronic properties (e.g., bandgap, charge mobility) and solubility of the resulting polymers, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Porous Organic Frameworks (POFs): The rigid, linear nature of the ethynylbenzene unit can be exploited to construct porous crystalline materials. These materials could be designed for applications in gas storage and separation, catalysis, or sensing, with the chloro-substituent providing a site for post-synthetic modification.

Functional Hydrogels: Terminal alkynes can be incorporated into polymer networks, such as hydrogels, via click chemistry (e.g., thiol-alkyne reactions). mdpi.com This could be used to develop more rigid and responsive hydrogel systems for biomedical applications or soft robotics.

Applications in Emerging Fields of Chemical Science and Technology

The versatility of the this compound scaffold opens doors to its application in several cutting-edge areas of chemical science.

Emerging Application Fields:

Medicinal and Agrochemical Chemistry: The aryl alkyne motif is a key structural element in many biologically active molecules. rsc.orgresearchgate.net This compound could serve as a starting point for the synthesis of novel drug candidates or agrochemicals. The trifluoromethylsulfanyl (SCF3) group, for instance, is known to enhance bioavailability, and synthetic methods exist to create SCF3-containing heterocycles from alkynes. mdpi.com

Chemical Biology and Bioconjugation: The terminal alkyne is a bioorthogonal handle, meaning it can react selectively in a biological environment without interfering with native biochemical processes. This allows for its use in "click chemistry" reactions to label and track biomolecules, such as proteins or nucleic acids, within living systems.

Molecular Electronics: The defined structure of molecules derived from this compound could be exploited in the field of molecular electronics, where single molecules or small assemblies are used as electronic components. The tailored electronic properties imparted by the substituents would be critical for designing molecular wires or switches.

Q & A

Q. Methodological Answer :

- Storage Conditions : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the ethynyl group. Avoid aqueous solutions unless stabilized at pH 5–9, as acidic/basic conditions may degrade the compound .

- Handling : Use gloveboxes for air-sensitive steps. Confirm purity via HPLC before use in sensitive reactions.

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer :

Discrepancies in NMR or MS data often arise from tautomerism, impurities, or crystallographic packing effects. Strategies include:

2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm regiochemistry.

X-Ray Crystallography : Resolve ambiguities in substituent positioning (e.g., ethynyl vs. methyl orientation) .

Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.

Example : A 2025 study resolved conflicting NOESY signals by identifying π-stacking interactions in the crystal lattice .

Advanced: How do substituent electronic effects influence the reactivity of this compound in cycloadditions?

Methodological Answer :

The chlorine (electron-withdrawing) and methyl (electron-donating) groups create an electronic gradient, directing regioselectivity in reactions like Huisgen cycloaddition:

DFT Calculations : Predict favored transition states. For example, chlorine stabilizes electron-deficient intermediates, favoring 1,3-dipolar additions at the ethynyl position .

Q. Methodological Answer :

- HPLC : Use C18 columns with UV detection at 254 nm; mobile phase = MeCN/H₂O (70:30).

- GC-MS : Confirm absence of volatile byproducts (e.g., unreacted acetylene precursors).

- Elemental Analysis : Validate C, H, Cl content (±0.3% tolerance).

Advanced: What strategies mitigate side reactions during functionalization of the ethynyl group?

Q. Methodological Answer :

Protection/Deprotection : Temporarily mask the ethynyl group with TMS or silane groups during harsh reactions (e.g., oxidation).

Catalyst Screening : Test Pd/Cu, Ni, or Au catalysts for coupling efficiency. AuCl₃/AgOTf systems reduce homocoupling in Sonogashira variants .

Solvent Optimization : Use DMF or DMSO for polar intermediates; switch to toluene for sterically hindered substrates.

Basic: How to evaluate the biological activity of this compound derivatives?

Q. Methodological Answer :

- Antimicrobial Assays : Follow CLSI guidelines for MIC determination against S. aureus and E. coli. Derivatives with electron-withdrawing groups show enhanced activity .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7). Pre-treat compounds with glutathione to simulate metabolic activation.